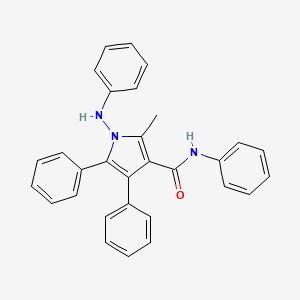![molecular formula C13H17NO3 B14376827 2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene CAS No. 89763-54-2](/img/structure/B14376827.png)
2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene is an organic compound that features a nitro group, a methyl group, and an isopropoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene can be achieved through a multi-step process:
Nitration: The initial step involves the nitration of a suitable precursor, such as 2-methyl-4-hydroxybenzene, using a nitrating agent like nitric acid in the presence of sulfuric acid.
Alkylation: The nitro compound is then subjected to alkylation with 2-bromo-1-propene under basic conditions to introduce the nitroprop-1-en-1-yl group.
Etherification: Finally, the hydroxyl group is converted to an isopropoxy group through etherification using isopropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can also undergo reduction to form various intermediates, depending on the conditions and reagents used.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: 2-Methyl-1-(2-aminoprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene.
Reduction: Various intermediates such as hydroxylamines or amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Pharmaceuticals: Its derivatives may have potential as pharmaceutical agents, particularly in the development of new drugs.
Agriculture: It could be explored for use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene depends on its specific application. For instance, in organic synthesis, it may act as a nucleophile or electrophile in various reactions. In biological systems, its nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-(2-nitroprop-1-en-1-yl)benzene: Lacks the isopropoxy group, making it less versatile in certain applications.
4-[(Propan-2-yl)oxy]benzene: Lacks the nitro and methyl groups, reducing its reactivity.
2-Nitroprop-1-en-1-ylbenzene:
Uniqueness
2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89763-54-2 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
2-methyl-1-(2-nitroprop-1-enyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H17NO3/c1-9(2)17-13-6-5-12(10(3)7-13)8-11(4)14(15)16/h5-9H,1-4H3 |
Clave InChI |
NKGWLDXIFSBGKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(C)C)C=C(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


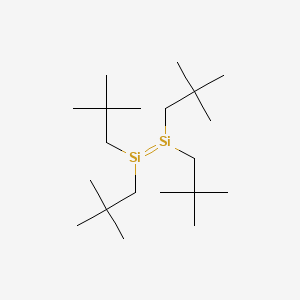
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

silane](/img/structure/B14376772.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
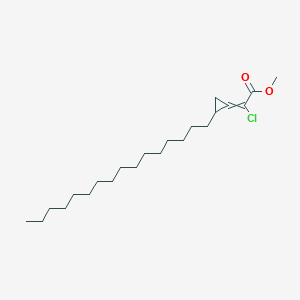
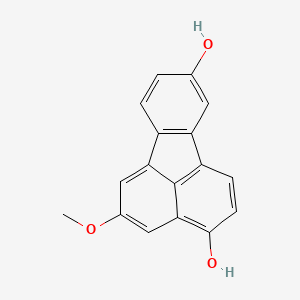
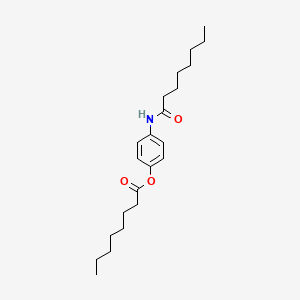
![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
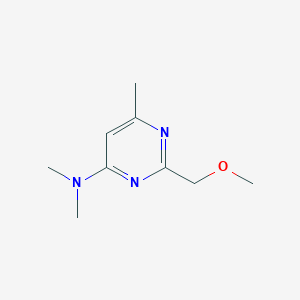
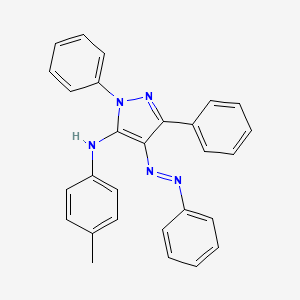
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
